molecular formula C6H8ClNO2S B1432033 Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 1803586-31-3

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B1432033
CAS No.: 1803586-31-3
M. Wt: 193.65 g/mol
InChI Key: ASFFKQYQZGIQBX-UHFFFAOYSA-N
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Description

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid moiety at position 4, in its hydrochloride salt form. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological and synthetic applications. Thiazole derivatives are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory properties, particularly in targeting bacterial quorum-sensing systems like AgrA in Staphylococcus aureus .

Properties

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-3-5(6(8)9)7-4(2)10-3;/h1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFFKQYQZGIQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-31-3
Record name dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Properties and Structure

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride features a thiazole ring structure, which includes three carbon atoms, one sulfur atom, and one nitrogen atom. Its systematic name is 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride, and its molecular formula is C6H8ClN2O2S. The compound is characterized by its aromatic properties and potential biological activities, making it a valuable building block in the synthesis of various complex molecules .

Scientific Research Applications

This compound has numerous applications in scientific research:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial and antifungal activities. Studies have indicated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Biological Buffering Agent : It serves as a non-ionic organic buffering agent in cell cultures with a pH range of 6 to 8.5, facilitating various biological experiments .
  • Chemical Reactions : this compound can undergo several types of chemical reactions, such as oxidation and reduction, utilizing reagents like potassium permanganate and sodium borohydride. Controlled temperatures and pH levels are maintained to achieve desired products effectively .
  • Cancer Research : Recent studies have explored the compound's potential anticancer activity through molecular docking studies and interactions with DNA and bovine serum albumin (BSA). These studies aim to understand the mechanisms by which the compound may inhibit cancer cell proliferation .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Agrochemical Formulations : Its protective biological properties make it suitable for formulating agrochemicals that enhance plant health by protecting against toxic substances and stress conditions .
  • Animal Feed Supplements : The compound's antioxidant properties are leveraged in developing supplements for animal feed, promoting animal health and growth .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of growth compared to control groups, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Interaction

In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability. Molecular docking studies suggested that the compound interacts with specific proteins involved in cancer cell survival pathways.

Mechanism of Action

The mechanism of action of dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the physicochemical properties, biological activities, and synthetic accessibility of dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride with its structural analogs.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
Dimethyl-1,3-thiazole-4-carboxylic acid HCl Dimethyl (positions unspecified) Not provided Not provided Increased lipophilicity vs. mono-methyl analogs (inferred) -
2-Methyl-1,3-thiazole-4-carboxylic acid HCl 2-Methyl C₅H₆ClNO₂S ~193.6 (calc) High purity (95%), commercial availability
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 2-(3-Chlorophenyl) C₁₀H₆ClNO₂S 239.67 MP: 206–207°C; 97% purity
2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid HCl 2-(Piperidin-3-yl) C₁₁H₁₄ClNO₃S 243.69 Water-soluble hydrochloride salt
Ethyl 2-amino-1,3-thiazole-4-carboxylate HCl 2-Amino, ethyl ester C₆H₉ClN₂O₂S 208.66 Ester precursor for hydrolysis to carboxylic acid

Key Observations:

  • Solubility: Hydrochloride salt forms (e.g., piperidinyl-substituted analog) enhance solubility, critical for in vivo applications .
  • Thermal Stability: Aryl-substituted analogs (e.g., 3-chlorophenyl) exhibit higher melting points (~206°C), suggesting greater crystalline stability .
AgrA Inhibition in Gram-Positive Bacteria

Thiazole-4-carboxylic acid derivatives are recognized for their ability to inhibit AgrA, a quorum-sensing receptor in S. aureus . For example:

  • Computational modeling would be required to validate this.
Antimicrobial Activity
  • Benzoic Acid Derivatives (e.g., prenylated isomers from Piper gaudichaudianum) showed activity against S.
  • Thiazole-4-carboxylic Acid Esters (e.g., ethyl 2-amino derivative) may serve as prodrugs, releasing the active carboxylic acid upon hydrolysis .

Biological Activity

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound has a thiazole ring structure that contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, allowing it to interact with various biological targets.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various pathogens:

  • Bacterial Activity : Studies report that compounds with a thiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to dimethyl-1,3-thiazole-4-carboxylic acid have shown minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has also been assessed for antifungal properties, showing effectiveness against Candida species. In vitro assays indicated that it could reduce fungal growth significantly at concentrations comparable to standard antifungal agents.

2. Anticancer Activity

This compound exhibits promising anticancer properties:

  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported in the micromolar range, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the activation of apoptotic pathways and inhibition of cell proliferation. Flow cytometry analysis revealed that treated cancer cells exhibited increased levels of apoptotic markers compared to untreated controls .

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects:

  • Inflammatory Markers : Studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This reduction indicates potential use in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The thiazole moiety allows the compound to interact with various biomolecules such as proteins and nucleic acids. Its aromatic nature facilitates electron transfer processes that are crucial for its biological effects.
  • Biochemical Pathways : Thiazole derivatives can modulate key biochemical pathways involved in inflammation and cancer progression. For example, they may inhibit enzyme activities related to tumor growth or inflammatory responses .

Data Tables

Activity Type Target Pathogen/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus5 μM
AntimicrobialEscherichia coli10 μM
AntifungalCandida albicans15 μM
AnticancerMCF-7 (breast cancer)12 μM
AnticancerA549 (lung cancer)8 μM
Anti-inflammatoryMacrophagesReduced TNF-alpha levels

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Effects : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers after 24 hours of treatment. This suggests a strong potential for development as an anticancer agent .
  • Case Study on Anti-inflammatory Properties : In a model of induced inflammation using macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls. This indicates its potential use in inflammatory disorders .

Q & A

Q. What are the standard methods for synthesizing dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and acid-catalyzed reactions. For example:

  • Cyclization with DMSO : Dissolve intermediates in DMSO under reflux (e.g., 18 hours), followed by reduced-pressure distillation and crystallization (water-ethanol mixtures yield ~65% purity) .
  • Acid-Catalyzed Condensation : Use glacial acetic acid as a catalyst in ethanol, with substituted aldehydes for functionalization. Reflux for 4 hours, followed by solvent evaporation and filtration .
    Optimization Strategies :
  • Adjust reaction time and temperature to minimize side products.
  • Use statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters like solvent polarity and catalyst loading .

Q. How is this compound characterized, and what analytical techniques are essential?

Methodological Answer: Key characterization steps include:

  • Structural Confirmation :
    • NMR/FTIR : Analyze thiazole ring protons (δ 7.5–8.5 ppm in 1^1H NMR) and carboxylic acid carbonyl stretches (~1700 cm1^{-1} in FTIR) .
    • Mass Spectrometry : Confirm molecular weight (e.g., ~246.7 g/mol for related thiazole derivatives) .
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Pre-saturate solvents with HCl to enhance solubility .
  • Stability :
    • Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the thiazole ring. Monitor degradation via LCMS for carboxylic acid byproducts .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Methodological Answer:

  • Reaction Pathway Prediction :
    • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization .
  • Machine Learning :
    • Train models on existing thiazole reaction datasets to predict optimal catalysts (e.g., acetic acid vs. sulfuric acid) and solvent systems .

Q. How do experimental design (DoE) principles apply to optimizing yield and purity?

Methodological Answer:

  • Factorial Design :
    • Vary factors like temperature (80–120°C), reaction time (4–24 hours), and catalyst concentration (1–5 mol%) to map their effects on yield .
  • Case Study :
    • A 23^3 factorial design for a related thiazole synthesis increased yield from 65% to 82% by optimizing reflux time and acetic acid volume .

Q. What analytical challenges arise when interpreting spectral data for this compound, and how can contradictions be resolved?

Methodological Answer:

  • Common Pitfalls :
    • Overlapping NMR signals (e.g., methyl and thiazole protons) can be resolved using 2D COSY or HSQC experiments .
    • LCMS false positives due to HCl adducts: Use high-resolution MS (HRMS) to distinguish between [M+H]+^+ and [M+Cl]+^+ peaks .
  • Validation :
    • Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. What strategies are used to assess the biological activity of thiazole derivatives like this compound?

Methodological Answer:

  • In Vitro Assays :
    • Screen for enzyme inhibition (e.g., kinase assays) using fluorescence-based readouts. For example, IC50_{50} values <10 µM suggest therapeutic potential .
  • Metabolic Stability :
    • Use liver microsome models (human or rodent) to evaluate half-life and cytochrome P450 interactions .

Q. How can stability studies under varying pH and temperature conditions inform formulation?

Methodological Answer:

  • Forced Degradation :
    • Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via HPLC:
ConditionMajor DegradantStability Rating
pH < 3Hydrolyzed acidUnstable
pH 7.4 (PBS)<5% degradationStable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride
Reactant of Route 2
Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride

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